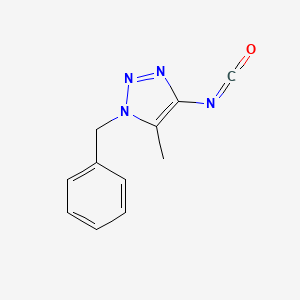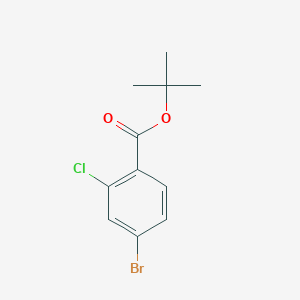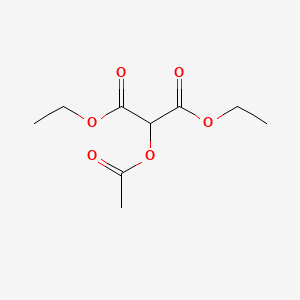
Diethyl acetoxymalonate
Übersicht
Beschreibung
Diethyl acetoxymalonate is an organic compound with the molecular formula C9H14O6. It is a diethyl ester of acetoxymalonate and is known for its applications in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its unique structure and reactivity.
Vorbereitungsmethoden
Diethyl acetoxymalonate can be synthesized through several methods. One common synthetic route involves the reaction of diazomalonic acid diethyl ester with acetic acid . The reaction conditions typically include the use of a catalyst such as bis(rhodium[3,3’-(1,3-phenylene)bis(2,2-dimethylpropanoic acid)]) in dichloromethane at room temperature under an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles of esterification and catalytic processes.
Analyse Chemischer Reaktionen
Diethyl acetoxymalonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve solvents like dichloromethane and catalysts to facilitate the reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl acetoxymalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Researchers use it to study enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism by which diethyl acetoxymalonate exerts its effects involves its reactivity as an ester. It can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Diethyl acetoxymalonate can be compared with other similar compounds such as:
Diethyl malonate: Both are esters of malonic acid, but this compound has an additional acetoxy group, making it more reactive in certain reactions.
Diethyl acetamidomalonate: This compound has an acetamido group instead of an acetoxy group, leading to different reactivity and applications
Diethyl isonitrosomalonate: Another derivative of malonic acid, used in different synthetic applications.
This compound stands out due to its unique structure, which provides versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
diethyl 2-acetyloxypropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-4-13-8(11)7(15-6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFLUEMBCUUTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203134 | |
| Record name | Diethyl acetoxymalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-23-5 | |
| Record name | 1,3-Diethyl 2-(acetyloxy)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl acetoxymalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5468-23-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl acetoxymalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl acetoxymalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Diethyl Acetoxymalonate a useful reagent in asymmetric synthesis?
A1: this compound is a highly versatile reagent in asymmetric synthesis due to its ability to participate in various reactions as a prochiral nucleophile. [, , ] This allows for the creation of new chiral centers with controlled stereochemistry when used in conjunction with chiral catalysts. The research papers provided specifically highlight its application in asymmetric Michael additions and Darzens condensations. [, , ]
Q2: How does the structure of the chiral catalyst influence the enantioselectivity of reactions involving this compound?
A2: The enantioselectivity observed in reactions utilizing this compound is highly dependent on the structure of the chiral catalyst employed. The provided research focuses on chiral crown ethers derived from sugars like D-mannitol, α-D-galactose, and L-threitol. [, , ] These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. For instance, researchers observed that substituents on the chalcone substrate significantly impacted both yield and enantioselectivity in Michael additions catalyzed by L-threitol-based crown ethers. [] Similarly, the specific structure of the α-D-galactoside-based crown ether was crucial for achieving high enantioselectivities in Michael additions with various substrates. []
Q3: Can you elaborate on the use of computational chemistry in understanding the role of this compound in these asymmetric reactions?
A3: While the provided research primarily focuses on the synthesis and application of novel chiral catalysts, computational chemistry plays a crucial role in understanding the observed enantioselectivities. [] Quantum chemical calculations can help elucidate the transition states involved in the reaction pathway, providing insights into the origin of stereoselectivity. By modeling the interactions between the chiral catalyst, this compound, and the electrophilic substrate, researchers can rationalize the observed enantiomeric excesses and further optimize reaction conditions for improved selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


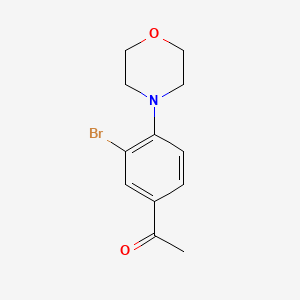
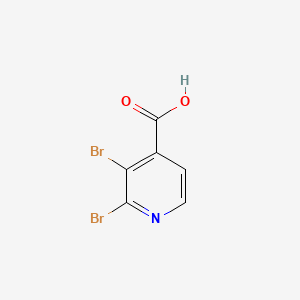
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1294240.png)
